8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 840482-39-5
VCID: VC4754430
InChI: InChI=1S/C26H29ClN6O2/c1-29-24-23(25(34)30(2)26(29)35)33(17-20-8-10-21(27)11-9-20)22(28-24)18-32-14-12-31(13-15-32)16-19-6-4-3-5-7-19/h3-11H,12-18H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl
Molecular Formula: C26H29ClN6O2
Molecular Weight: 493.01

8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 840482-39-5

Cat. No.: VC4754430

Molecular Formula: C26H29ClN6O2

Molecular Weight: 493.01

* For research use only. Not for human or veterinary use.

8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 840482-39-5

Specification

CAS No. 840482-39-5
Molecular Formula C26H29ClN6O2
Molecular Weight 493.01
IUPAC Name 8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C26H29ClN6O2/c1-29-24-23(25(34)30(2)26(29)35)33(17-20-8-10-21(27)11-9-20)22(28-24)18-32-14-12-31(13-15-32)16-19-6-4-3-5-7-19/h3-11H,12-18H2,1-2H3
Standard InChI Key VWUZWIMUBHBTEY-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl

Introduction

Synthesis

The synthesis of these purine derivatives typically involves multi-step organic reactions. A common method includes the formation of the purine core followed by the introduction of the benzylpiperazine and chlorobenzyl moieties through various coupling reactions. These synthetic routes are adaptable for scaling up production for research and potential therapeutic applications.

Biological Activities

Compounds with similar structures exhibit diverse biological activities, including interactions with neurotransmitter receptors. These interactions can lead to modulation of signaling pathways, which is critical for their proposed therapeutic effects. Further studies are needed to elucidate these interactions fully and determine the compound's mechanism of action.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneC26H29ClN6O2Purine core with benzylpiperazine and chlorobenzyl groups
8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dioneC25H27FN6O2Fluorobenzyl instead of chlorobenzyl
8-(4-benzylpiperazin-1-yl)-7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneC25H27ClN6O2Phenylmethyl instead of benzyl

These compounds illustrate the diversity within this chemical class and highlight the unique structural aspects that may influence their respective biological activities.

Research Findings

While specific research findings for 8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are not available, related compounds have shown potential in drug development due to their interactions with biological targets, including receptors involved in neurotransmission. Their affinity for specific receptors may lead to modulation of signaling pathways, which is critical for their proposed therapeutic effects.

Future Directions

Further studies are needed to fully elucidate the interactions of these compounds with biological targets and to determine their mechanisms of action. This research could lead to the development of new therapeutic agents with improved efficacy and safety profiles. Additionally, exploring variations in the chemical structure, such as different aromatic substitutions, could provide insights into how these modifications affect biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator